1-(3-Methoxyphenyl)butane-1,3-dione
Overview
Description
“1-(3-Methoxyphenyl)butane-1,3-dione” is a chemical compound with the molecular formula C11H12O3 and a molecular weight of 192.21 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “1-(3-Methoxyphenyl)butane-1,3-dione” is represented by the formula C11H12O3 . The InChI code for this compound is 1S/C11H12O3/c1-8(12)6-11(13)9-4-3-5-10(7-9)14-2/h3-5,7H,6H2,1-2H3 .Physical And Chemical Properties Analysis
The physical state and storage conditions of “1-(3-Methoxyphenyl)butane-1,3-dione” are not specified in the available sources .Scientific Research Applications
Tautomery and Acid-Base Properties
- Structural and Tautomeric Analysis : The structural, tautomeric, and acid–base properties of various derivatives related to 1-(3-Methoxyphenyl)butane-1,3-dione have been studied using IR, NMR spectroscopies, and potentiometry. These studies reveal the existence of these compounds in solution as a mixture of different tautomeric forms, which are influenced by solvent polarity (Mahmudov et al., 2011).
Spectroscopic and Structural Characterization
- Chemical Reactions and Fragmentation Products : Research on the reaction of ethylene diamine with chiral ferrocenyl-containing β-diketones, closely related to 1-(3-Methoxyphenyl)butane-1,3-dione, has provided insights into the spectroscopic and structural characteristics of the fragmentation products. Such studies are crucial in understanding complex chemical reactions and their outcomes (Ahumada et al., 2014).
Applications in Analytical Chemistry
- Copper-Selective Electrodes : Compounds similar to 1-(3-Methoxyphenyl)butane-1,3-dione have been used effectively as ionophores for copper-selective poly(vinyl) chloride (PVC) membrane electrodes. These electrodes exhibit good selectivity and stability, useful in the direct determination of copper in various alloys and environmental samples (Kopylovich et al., 2011).
Crystallography and Material Science
- Crystal Structure Analysis : Studies on the crystal structures of related β-diketones have provided insights into their conformational properties. For example, 1,3-diphenyl-2-methylpropane-1,3-dione and its derivatives have been analyzed to understand their cis-diketo conformations and carbonyl-carbonyl dihedral angles (Emsley et al., 1987).
Photometric Analysis in Metallurgy
- Determination of Copper in Nickel Alloys : Azoderivatives of ethyl acetoacetate, structurally related to 1-(3-Methoxyphenyl)butane-1,3-dione, have been used in the photometric determination of copper in nickel-based alloys. Such methods are significant in metallurgical analysis and quality control (Makhmudov et al., 2008).
Safety And Hazards
properties
IUPAC Name |
1-(3-methoxyphenyl)butane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(12)6-11(13)9-4-3-5-10(7-9)14-2/h3-5,7H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXYMKWEORLDII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1=CC(=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10558204 | |
Record name | 1-(3-Methoxyphenyl)butane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10558204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)butane-1,3-dione | |
CAS RN |
29681-99-0 | |
Record name | 1-(3-Methoxyphenyl)butane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10558204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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